5-(4-bromo-2,3-dimethylphenyl)oxazole
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Description
5-(4-bromo-2,3-dimethylphenyl)oxazole is a chemical compound with the CAS Number: 2364585-05-5 . It has a molecular weight of 252.11 . The compound is solid in physical form and is typically stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of oxazole derivatives like this compound often involves the use of an inexpensive and readily available starting material, such as 2,5-dimethoxybenzaldehyde, hydroquinone, and p-toluenesulfonylmethyl isocyanide (TosMIC) . This approach relies on the Van Leusen oxazole method and electrophilic aromatic bromination .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10BrNO/c1-7-8(2)10(12)4-3-9(7)11-5-13-6-14-11/h3-6H,1-2H3 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
The most broadly researched and reported synthesis of oxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition .Physical and Chemical Properties Analysis
This compound is a solid substance . It is typically stored at temperatures between 2-8°C . The compound has a molecular weight of 252.11 .Safety and Hazards
Properties
IUPAC Name |
5-(4-bromo-2,3-dimethylphenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-7-8(2)10(12)4-3-9(7)11-5-13-6-14-11/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDQOQCDVCXTNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)C2=CN=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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